
3-(2-辛基十二烷基)噻吩
描述
“3-(2-Octyldodecyl)thiophene” is a chemical compound with the molecular formula C24H44S . It has an average mass of 364.671 Da and a monoisotopic mass of 364.316376 Da . It is a colorless to almost colorless clear liquid .
Synthesis Analysis
The synthesis of “3-(2-Octyldodecyl)thiophene” involves a Kumada catalyst transfer condensative polymerization (KCTCP) of 3-alkylthiophenes . A new, severely branched precursor monomer, 2-bromo-5-iodo-3-(2-octyldodecyl)thiophene, was designed for this purpose .
Molecular Structure Analysis
The molecular structure of “3-(2-Octyldodecyl)thiophene” is characterized by a thiophene ring attached to a long alkyl chain . The compound has a high degree of rotational freedom, with 18 freely rotating bonds . Its polar surface area is 28 Ų, and it has a polarizability of 46.6±0.5 10^-24 cm³ .
Physical and Chemical Properties Analysis
“3-(2-Octyldodecyl)thiophene” has a density of 0.9±0.1 g/cm³ and a boiling point of 446.4±14.0 °C at 760 mmHg . It has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 67.7±3.0 kJ/mol . The flash point is 168.8±6.3 °C . The compound has a high logP value of 12.27, indicating its lipophilic nature .
科学研究应用
聚合行为
3-(2-辛基十二烷基)噻吩是一种支化的前体单体,由于其侧链的支化而表现出独特的聚合行为。分析了其受控聚合特性,重点分析了支化烷基取代基与线性烷基取代基之间的差异,以及胶凝聚合混合物与非胶凝聚合混合物之间的差异。这项研究对于理解 3-烷基噻吩的聚合及其在聚合物化学中的应用具有重要意义 (Verheyen, Timmermans, & Koeckelberghs, 2017)。
有机光伏中的应用
3-(2-辛基十二烷基)噻吩并[3,2-b]噻吩已被合成并用于制造供体-π-桥-受体型共聚物,用于有机光伏 (OPV) 应用。这些共聚物表现出很高的功率转换效率和电荷载流子迁移率,表明它们具有增强 OPV 器件性能的潜力 (Ha, Park, Park, & Hwang, 2020)。
电致变色应用
与 3-(2-辛基十二烷基)噻吩相关的 3,4-乙撑二氧噻吩衍生物的研究显示出在电致变色方面的应用前景。这些聚合物表现出电致变色特性,在透射状态和不透明状态之间切换,这与显示和智能窗口技术相关 (Sankaran & Reynolds, 1997)。
薄膜化学功能化
3-(8-辛烯基)噻吩是一种相关化合物,已用于聚-(2-氯-二甲苯) (PCX) 层的化学功能化,表明在为各种工业用途制造功能化薄膜方面具有潜在应用 (Bolognesi, Arnautov, Charmet, Laux, & Keppner, 2011)。
治疗和材料科学应用
噻吩,包括 3-(2-辛基十二烷基)噻吩,在药学和材料科学中具有广泛的应用。它们用于药物设计、生物诊断、电子设备和导电聚合物,展示了它们在医疗保健和技术领域的多功能性 (Shah & Verma, 2018)。
安全和危害
未来方向
“3-(2-Octyldodecyl)thiophene” has been successfully synthesized as a new π-bridge with a long branched side alkyl chain . It has been used in the design and synthesis of donor-π-bridge-acceptor type copolymers for organic photovoltaic applications . Future research may focus on improving the efficiency of these materials and exploring other potential applications .
作用机制
Target of Action
3-(2-Octyldodecyl)thiophene is a type of thiophene-based conjugated polymer . These polymers are known for their exceptional optical and conductive properties , making them a key component in electronic and optoelectronic applications . The primary targets of 3-(2-Octyldodecyl)thiophene are therefore electronic and optoelectronic devices .
Mode of Action
The compound interacts with its targets by contributing to the formation of functionalized regioregular polythiophenes . These polythiophenes exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity . The interaction of 3-(2-Octyldodecyl)thiophene with its targets results in the enhancement of these properties, leading to more efficient materials for electronic applications .
Biochemical Pathways
The synthesis of 3-(2-Octyldodecyl)thiophene involves organometallic polycondensation strategies . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Result of Action
The result of the action of 3-(2-Octyldodecyl)thiophene is the creation of materials with enhanced electronic and optoelectronic properties . These materials are used in the development of various electronic devices, contributing to their improved performance .
Action Environment
The action, efficacy, and stability of 3-(2-Octyldodecyl)thiophene can be influenced by various environmental factors. For instance, the synthesis process requires specific conditions such as temperature and inert atmosphere . Moreover, the performance of the resulting electronic materials can be affected by factors such as temperature, humidity, and light exposure. Therefore, careful control and optimization of these environmental factors are crucial for maximizing the compound’s action and stability.
生化分析
Biochemical Properties
Thiophene-based compounds are known to exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity
Cellular Effects
Thiophene-based compounds are known to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Thiophene-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
属性
IUPAC Name |
3-(2-octyldodecyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44S/c1-3-5-7-9-11-12-14-16-18-23(21-24-19-20-25-22-24)17-15-13-10-8-6-4-2/h19-20,22-23H,3-18,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKVMRJSMBQYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
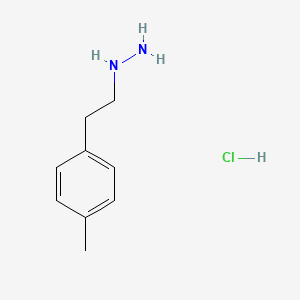
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
![3-(4-bromobenzyl)-9-(3-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2871225.png)
![3-(4-Methoxyphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871226.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)
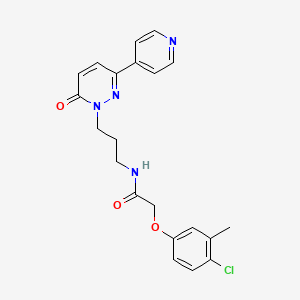
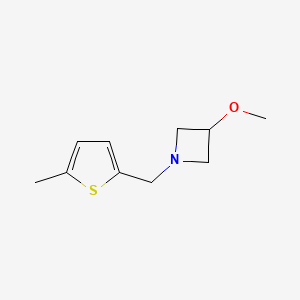
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
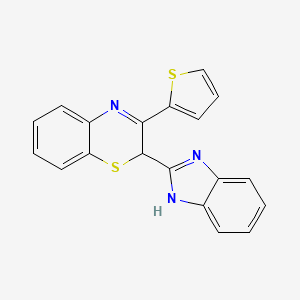
![3-(benzenesulfonyl)-6-methyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2871233.png)
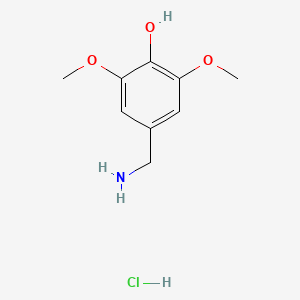
![N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2871236.png)
